molecular formula C14H13NS B108565 2,2-Diphenylthioacetamide CAS No. 17518-50-2

2,2-Diphenylthioacetamide

Cat. No. B108565
CAS RN: 17518-50-2
M. Wt: 227.33 g/mol
InChI Key: QMAWTTMRRXVHNI-UHFFFAOYSA-N
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Description

2,2-Diphenylthioacetamide is a chemical compound that is part of a broader class of thioacetamide derivatives. These compounds are characterized by the presence of a thioacetamide functional group, which is an acetamide where the oxygen atom is replaced by a sulfur atom, and are often used in various chemical syntheses and applications due to their reactivity and functional group transformations.

Synthesis Analysis

The synthesis of compounds related to 2,2-diphenylthioacetamide involves the use of various starting materials and reagents to introduce the desired functional groups. For instance, the synthesis of 2,2-diphenyl-N-(R-carbamothioyl)acetamide derivatives involves the reaction of appropriate amines with 2,2-diphenylthioacetamide to introduce the N-substituted carbamothioyl group . Similarly, the synthesis of related anilidoquinoline and acetamide derivatives has been reported, which involves the condensation of different amines with quinoline derivatives and chloroacetamides, respectively .

Molecular Structure Analysis

The molecular structure of 2,2-diphenylthioacetamide derivatives has been studied using various spectroscopic methods and, in some cases, confirmed by X-ray crystallography. For example, the crystal structure of 2,2-diphenyl-N-(diethylcarbamothioyl)acetamide (HL1) was determined, showing that it crystallizes in the monoclinic space group with specific unit cell parameters . The molecular structure of these compounds is crucial for understanding their reactivity and the types of complexes they can form with metals.

Chemical Reactions Analysis

2,2-Diphenylthioacetamide derivatives undergo various chemical reactions, including complexation with metals and oxidation. Nickel and copper complexes with 2,2-diphenyl-N-(alkyl(aryl)carbamothioyl)acetamide have been synthesized, indicating the ability of these ligands to chelate metal ions . Oxidation reactions of related acetamide derivatives have been explored, yielding multiple products depending on the oxidant and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-diphenylthioacetamide derivatives are influenced by their molecular structure. The polarity and conformation of these compounds have been studied using the dipole moment method and quantum chemical calculations, revealing the existence of different conformers and preferred orientations of certain bonds . These properties are essential for understanding the behavior of these compounds in various environments and their potential applications.

Scientific Research Applications

Monoamine Transporter Binding

2,2-Diphenylthioacetamide, specifically in the form of 2-[(Diphenylmethyl)sulfinyl]acetamide (modafinil), is noted for its unique binding to the dopamine transporter (DAT) differing from substances like cocaine. This property has potential applications in treating psychostimulant abuse. Substituting diphenyl rings in this compound alters its binding affinity to DAT, with certain substitutions showing improved binding affinity and selectivity over serotonin transporter (SERT) (Okunola-Bakare et al., 2014).

Neurochemical Substrates

2-[(Diphenylmethyl)sulfinyl]acetamide (modafinil) shows interactions with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. It's being assessed for a range of neuropsychiatric disorders and medical conditions due to these interactions. In vivo studies indicate modafinil occupancy in striatal DAT and thalamic NET sites, suggesting its role in modulating catecholamine transporters (Madras et al., 2006).

Synthetic and Analytical Characterization

Research into substances like diphenidine, a compound with the diphenylethylamine nucleus similar to 2,2-Diphenylthioacetamide, has expanded to include synthetic and analytical characterization. This includes studying the differentiation between isomeric pairs and investigating their effects on N-methyl-D-aspartate-mediated field excitatory postsynaptic potentials, contributing to an understanding of dissociative agents (Wallach et al., 2015).

Thermal Degradation Analysis

The thermal degradation of 2-[(Diphenylmethyl)sulfinyl]acetamide and related compounds has been studied using gas chromatography-mass spectrometry. This analysis helps in understanding the stability and degradation products of these compounds, which is crucial for their accurate identification and characterization in various applications (Dowling et al., 2017).

Dopamine System Interaction

Compounds like Diphenylpyraline, similar in structure to 2,2-Diphenylthioacetamide, have been studied for their interactions with the dopamine system. These studies have shown that such compounds can act as competitive dopamine transporter inhibitors, akin to the effects of cocaine, indicating potential applications in studying and treating disorders involving dopamine system dysregulation (Lapa et al., 2005).

properties

IUPAC Name

2,2-diphenylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NS/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAWTTMRRXVHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169949
Record name Acetamide, 2,2-diphenylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenylthioacetamide

CAS RN

17518-50-2
Record name α-Phenylbenzeneethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17518-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2,2-diphenylthio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017518502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2,2-diphenylthio-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17518-50-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Shimizu, Y Gama, T Takagi, M Shibakami… - Synthesis, 2000 - thieme-connect.com
Ketenimines were conveniently synthesized from N-monosubstituted thioacetamides with dehydrating agents such as 2-chloro-1, 3-dimethylimidazolinium chloride or 2-chloro-1-…
Number of citations: 2 www.thieme-connect.com
I Handke, E Schaumann… - The Journal of Organic …, 1988 - ACS Publications
6a, b, e and thiones 7a, b, d, e, respectively. However, in an alternate reaction course, azirine 3c leads to amidinium salts 9. The potential of the products for chemical modification is …
Number of citations: 15 pubs.acs.org
T Mineno, Y Takebe, C Tanaka, S Mashimo - International Journal of Organic …, 2014
Number of citations: 6
FJ Ablenas, BE George, M Maleki… - Canadian journal of …, 1987 - cdnsciencepub.com
Faisant appel à la résonance magnétique nucléaire à basse température, on a pu observer une série de cations α-aryl et diarylthioformamidyles. Ces cations subissent des réactions …
Number of citations: 39 cdnsciencepub.com

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